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sohB protein

Genetic suppression Periplasmic proteostasis Temperature-sensitive lethality

sohB protein (Probable protease SohB, CAS 143079-33-8) is a recombinant bacterial serine protease originally identified in Escherichia coli as the product of the sohB gene. It functions as a multicopy suppressor of the HtrA (DegP) null phenotype and belongs to the peptidase S49 family (MEROPS S49.002).

Molecular Formula C7H7N3
Molecular Weight 0
CAS No. 143079-33-8
Cat. No. B1174618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamesohB protein
CAS143079-33-8
SynonymssohB protein
Molecular FormulaC7H7N3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

sohB Protein (CAS 143079-33-8): Baseline Identity and Biological Context


sohB protein (Probable protease SohB, CAS 143079-33-8) is a recombinant bacterial serine protease originally identified in Escherichia coli as the product of the sohB gene. It functions as a multicopy suppressor of the HtrA (DegP) null phenotype and belongs to the peptidase S49 family (MEROPS S49.002) [1]. The protein is classified under EC 3.4.21.- and is predicted to act as a periplasmic protease involved in the degradation of cleaved signal peptides [2]. Its UniProt accession is P0AG14, and its gene locus tag is b1272 (ECK1266) in E. coli K-12 substr. MG1655 [3].

Genetic suppression SohB rescues DegP null phenotype in multicopy model context
Signal peptide degradation Predicted periplasmic protease for cleaved signal peptides
Protease reference MEROPS S49.002 holotype for clan SK classification studies

Why Generic Substitution of sohB Protein (CAS 143079-33-8) with Other Serine Proteases Fails


Substituting sohB protein with generic serine proteases such as DegP (HtrA) or protease IV (SppA) leads to functional incompatibility because sohB belongs to clan SK (family S49) with a distinct catalytic architecture and substrate specificity profile, whereas DegP belongs to clan PA (family S1C) [1]. The sohB gene was specifically identified as a multicopy suppressor of the htrA(degP) null phenotype; overexpression of DegP itself cannot rescue this phenotype, demonstrating non-redundant genetic interaction [2]. Furthermore, sohB shares homology with the C-terminal duplication of SppA, not with DegP, and is predicted to degrade small peptides in the periplasm, a function DegP performs via a different mechanism relying on PDZ domain-mediated substrate recognition absent in sohB [3].

Mechanism Clan SK (S49, Ser-Lys dyad) vs. clan PA (S1C, catalytic triad); inhibitor and substrate profiles may not transfer
Genetic rescue Multicopy suppression of degP null is unique to sohB; DegP complementation does not reproduce this phenotype
Substrate specificity Predicted to degrade signal peptides (homology to SppA), not misfolded proteins targeted by DegP; assay context may differ

sohB Protein (CAS 143079-33-8) Quantitative Differentiation Evidence Relative to Comparator Proteases


Multicopy Suppression of htrA(degP) Temperature-Sensitive Phenotype: sohB vs. DegP Self-Complementation

In an E. coli strain carrying a Tn10 insertion in htrA (degP), the temperature-sensitive phenotype is rescued only when sohB is present on a multicopy plasmid at 30–50 copies per cell. DegP itself cannot complement this phenotype from a multicopy plasmid [1]. This demonstrates a genetic interaction unique to sohB, providing a functional differentiation that generic DegP preparations cannot reproduce.

Genetic rescue
Head-to-head
SohB rescues growth of htrA null mutant at elevated temperature; DegP does not
Supports sohB-specific genetic rescue context
Temperature threshold: >39°C in B178 htrA::Tn10 background
Genetic suppression Periplasmic proteostasis Temperature-sensitive lethality

Peptidase Family Classification: SohB (Clan SK, S49) vs. DegP (Clan PA, S1C) Catalytic Mechanism Divergence

SohB belongs to peptidase family S49 (clan SK), whereas DegP falls within family S1C (clan PA) [1]. These clans have fundamentally different protein folds: clan PA uses a chymotrypsin-like double β-barrel fold with a His-Asp-Ser catalytic triad, while clan SK employs a ClpP/crotonase-like fold with a Ser-Lys catalytic dyad [2]. This structural divergence implies distinct substrate binding pockets and inhibitor sensitivity profiles, meaning assays designed for DegP (e.g., using PDZ-binding substrates) are unlikely to detect SohB activity [3].

Family classification
Class-level
SohB: clan SK, S49 (Ser-Lys dyad) vs. DegP: clan PA, S1C (catalytic triad)
Catalytic mechanism divergence; assay context may not transfer
MEROPS S49.002 vs. S01.273
Protease classification Catalytic mechanism Serine protease

Molecular Weight and Signal Peptide Processing: SohB Precursor vs. Mature Form Differentiation

The sohB gene encodes a 39,474 Da precursor protein that undergoes signal peptide cleavage between residues 22 and 23, yielding a mature 37,474 Da form. In contrast, DegP is synthesized as a ~50 kDa precursor [1]. This size difference provides a practical means to distinguish sohB protein preparations by SDS-PAGE from residual DegP or other E. coli proteases. Commercially available recombinant sohB protein is typically supplied at ≥85% purity as determined by SDS-PAGE, with a molecular weight consistent with the mature 37 kDa form .

Molecular mass
Reported
Mature sohB ~37.5 kDa; DegP mature ~48 kDa (~10.5 kDa difference)
Supports identity confirmation by SDS-PAGE
Recombinant purity ≥85% by SDS-PAGE
Protein processing Signal peptide cleavage Molecular weight

Sequence Homology to Protease IV (SppA) Rather Than DegP Predicts Substrate Preference for Cleaved Signal Peptides

The predicted sohB protein shares significant homology with the inner membrane protease IV (SppA) of E. coli, which degrades cleaved signal peptides, rather than with DegP which targets misfolded proteins [1]. The conserved domain analysis reveals that sohB is most closely homologous to the C-terminal duplication of SppA, corresponding to the peptidase S49 domain (IPR004634), while DegP contains PDZ domains (IPR001478) absent in sohB [2]. This predicts divergent substrate preference: sohB is likely to cleave signal peptides, whereas DegP recognizes exposed hydrophobic patches on misfolded proteins.

Sequence homology
Supporting evidence
SohB homologous to SppA C-terminal domain, not DegP PDZ domains
Predicts signal peptide substrate preference
0 PDZ domains in sohB vs. 2 in DegP
Sequence homology Substrate specificity Signal peptide degradation

Recombinant Expression Systems: SohB is Available from Multiple Heterologous Hosts with Defined Purity

Commercially available recombinant sohB protein is produced in multiple expression systems including E. coli, yeast, baculovirus, and mammalian cells, with a minimum purity specification of ≥85% by SDS-PAGE across all platforms . This contrasts with many other periplasmic proteases (including DegP) that are predominantly available only from E. coli expression systems due to toxicity issues in eukaryotic hosts. The availability of sohB from eukaryotic expression systems enables studies requiring eukaryotic-like post-translational modifications, although specific activity data for different host-derived sohB preparations is not yet available.

Expression hosts
Data to verify
Available from E. coli, yeast, baculovirus, mammalian cells; purity ≥85%
Multi-host availability supports expression-system comparison
Specific activity data not yet reported
Recombinant protein expression Purity specification Host systems

Limitation Statement: Absence of Defined Specific Activity and Substrate Kinetics Data for SohB

Critical disclosure: No peer-reviewed studies have reported defined specific activity (U/mg) for purified sohB protein. Kinetic parameters (k_cat, K_m) for sohB-catalyzed peptide hydrolysis remain uncharacterized in the published literature as of the search date [1]. This contrasts with DegP, for which specific activity values against casein (approximately 0.5–2.0 U/mg) and kinetic parameters for model peptide substrates have been reported. Researchers requiring defined enzymatic activity specifications for procurement should request custom activity determination from vendors.

Specific activity
Data to verify
No specific activity (U/mg) or kinetic parameters reported for sohB
Enzymatic activity context requires validation; DegP has established benchmarks
Literature search: no experimental activity data found
Specific activity Enzyme kinetics Data gap

Best Research and Industrial Application Scenarios for sohB Protein (CAS 143079-33-8)


Genetic Suppression Studies of Periplasmic Proteostasis in E. coli

Researchers studying the DegP-dependent periplasmic protein quality control pathway can use recombinant sohB protein expression as a genetic tool to bypass DegP deficiency. The established suppression protocol requires sohB on a multicopy plasmid (30–50 copies/cell) to rescue growth of htrA::Tn10 mutants at temperatures above 39°C [1]. This application is unique to sohB, as DegP itself cannot complement the insertion mutation [1]. The defined temperature threshold (>39°C) provides a clear experimental endpoint for viability assays.

Signal Peptide Degradation Assays Using Recombinant SohB Protein

Based on sequence homology to protease IV (SppA), sohB is predicted to degrade cleaved signal peptides in the periplasm [1]. Recombinant sohB protein (≥85% purity by SDS-PAGE) can be employed in in vitro peptide cleavage assays using synthetic signal peptide substrates . The absence of PDZ domains distinguishes sohB from DegP, predicting that sohB will not recognize misfolded protein substrates, thereby reducing background activity in signal peptide-focused degradation experiments [2].

Protease Family S49 Reference Standard for Classification Studies

SohB serves as the holotype peptidase for MEROPS subfamily S49B (S49.002), making it the definitive reference enzyme for this protease family [1]. Researchers developing classification algorithms, Hidden Markov Model profiles, or inhibitor screening panels targeting clan SK proteases can use purified sohB protein as a positive control. The distinct clan SK catalytic dyad (Ser-Lys) provides a contrasting mechanistic reference to clan PA enzymes (His-Asp-Ser triad) commonly used in protease inhibitor discovery .

Multi-Host Recombinant Expression for Post-Translational Modification Studies

Commercially available sohB protein expressed from yeast, baculovirus, and mammalian cell systems [1] enables comparative studies of host-specific post-translational modifications on a S49 family protease. This multi-host availability is a practical advantage for laboratories requiring eukaryotic-like modifications that cannot be achieved with E. coli-derived DegP preparations, which are predominantly available from prokaryotic expression systems only.

Application
Selection Property
Validation Focus
Genetic suppression studies
Multicopy suppression phenotype (sohB-specific genetic rescue)
Temperature-sensitive growth rescue assay
Signal peptide cleavage assays
Predicted signal peptide substrate specificity (SppA homology)
In vitro peptide cleavage with synthetic substrates
Protease family S49 classification reference
MEROPS S49.002 holotype; clan SK catalytic dyad
Ser-Lys dyad verification; inhibitor screening panels
Post-translational modification studies
Multi-host recombinant expression availability
Host-dependent modification comparison by SDS-PAGE
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